Product packaging for 2-(2-Thienyl)quinoxaline(Cat. No.:CAS No. 40353-41-1)

2-(2-Thienyl)quinoxaline

Cat. No.: B1616404
CAS No.: 40353-41-1
M. Wt: 212.27 g/mol
InChI Key: ADGDUIDDAMQKAG-UHFFFAOYSA-N
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Description

2-(2-Thienyl)quinoxaline (: 40353-41-1) is an aromatic heterocyclic compound with the molecular formula C12H8N2S and a molecular weight of 212.27 g/mol . This light-brown solid serves as a versatile building block in scientific research, particularly in the development of novel materials and pharmaceutical candidates. In materials science, this planar molecule packs in a herringbone motif in its crystal structure . Its primary research value lies in its role as a key precursor for synthesizing organic electronic materials. Notably, it functions as an effective cyclometalating ligand for Iridium(III) complexes, which are tunable deep-red emitters (665–751 nm) with potential applications in OLEDs . Furthermore, quinoxaline derivatives analogous to this compound are actively investigated as anodic sensitizers in photoelectrochemical cells for hydrogen production and artificial photosynthesis . In medicinal chemistry, the quinoxaline core is a privileged scaffold. Specific derivatives, such as 3-thienylquinoxaline-2-carbonitrile 1,4-di-N-oxides, have demonstrated significant antiplasmodial activity against the Plasmodium falciparum 3D7 strain, identifying them as promising lead compounds for new antimalarial therapies . This product is intended for research and development purposes in a laboratory setting only. It is Not for diagnostic, therapeutic, or any human or veterinary use . Researchers should refer to the safety data sheet and handle this compound with appropriate personal protective equipment, as it has a flash point of 168.1°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2S B1616404 2-(2-Thienyl)quinoxaline CAS No. 40353-41-1

Properties

IUPAC Name

2-thiophen-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDUIDDAMQKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290830
Record name 2-(2-Thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40353-41-1
Record name 40353-41-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Thienyl)quinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Thienyl Quinoxaline and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The traditional and most common method for synthesizing the quinoxaline ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov This approach remains a fundamental strategy for accessing a wide array of quinoxaline derivatives.

Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamino Compounds

The synthesis of 2-(2-thienyl)quinoxaline and its derivatives often begins with the reaction between an appropriate 1,2-dicarbonyl precursor and an o-phenylenediamine (B120857). For instance, 2-(thienyl)quinoxaline species can be synthesized by reacting a 2-bromo-1-(thiophen-2-yl)ethan-1-one derivative with a 1,2-phenylenediamine. rsc.org Similarly, 2,3-di-(2-thienyl)quinoxaline (B15086816) can be prepared through the condensation of 2,2'-thenil with o-phenylenediamine. researchgate.neturfu.ru This cyclocondensation reaction is a versatile method for creating the core quinoxaline structure. urfu.ru

Optimization of Reaction Conditions

The efficiency and yield of the condensation reaction are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the use of catalysts.

Ethanol (B145695) is a frequently used solvent for the formation of the quinoxaline ring, often favored because the product conveniently precipitates out of the solution upon cooling. rsc.org However, in some cases, higher yields can be achieved by employing dimethyl sulfoxide (B87167) (DMSO) as the solvent and heating the reaction mixture to 120 °C in the presence of sodium bicarbonate. rsc.org

Glacial acetic acid also serves as a suitable solvent and can be particularly advantageous in specific syntheses. rsc.org For example, in the preparation of certain brominated intermediates, using glacial acetic acid as the solvent and conducting the reaction for an extended period in the dark led to a significantly improved yield. rsc.org Furthermore, a catalytic amount of glacial acetic acid can be added to ethanol to facilitate the reaction, as demonstrated in the synthesis of 2,3-di(thiophen-2-yl)quinoxaline. rsc.org

Solvent/AdditiveReaction ConditionsOutcomeCitation
EthanolHeatingProduct precipitates upon cooling. rsc.org
DMSO and NaHCO3Heating at 120 °CIncreased yield of L1H. rsc.org
Glacial Acetic AcidLonger reaction time, absence of lightImproved yield of mono-brominated intermediate. rsc.org
Ethanol with catalytic Acetic AcidHeatingUsed for the synthesis of 2,3-di(thiophen-2-yl)quinoxaline. rsc.org

To enhance reaction rates and yields under milder conditions, various catalytic systems have been explored. Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates, have been successfully employed as recyclable catalysts for quinoxaline synthesis. nih.govnih.gov These heterogeneous catalysts allow for high yields of quinoxaline derivatives at room temperature. nih.govnih.gov The catalysts are prepared by incipient wetness impregnation of commercial alumina (B75360) with the heteropolyoxometalate. nih.gov In a model reaction, the use of CuH2PMo11VO40 supported on alumina demonstrated high activity. nih.govnih.gov The effect of catalyst loading and reaction time has been studied, revealing that optimal yields can be achieved with a specific amount of catalyst over a defined period. nih.gov

CatalystReactantsSolventTemperatureYield (%)Citation
Noneo-phenylenediamine, benzylToluene25°C- researchgate.net
Al (support only)o-phenylenediamine, benzylToluene25°C- researchgate.net
AlCuMoVPo-phenylenediamine, benzylToluene25°C92 researchgate.net
AlFeMoVPo-phenylenediamine, benzylToluene25°C80 researchgate.net

Advanced Synthetic Strategies for Functionalized this compound

Functionalization of the this compound scaffold is crucial for tuning its electronic and photophysical properties. Advanced synthetic methods are employed to introduce various substituents onto the thiophene (B33073) ring.

Bromination Reactions for Thiophene Ring Functionalization

Bromination is a key reaction for introducing a functional handle onto the thiophene ring, which can then be used for further modifications, such as Suzuki cross-coupling reactions. urfu.ru The bromination of 2,3-bis(thiophen-2-yl)quinoxaline can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature to yield the key intermediate 2,3-bis(5-bromothiophen-2-yl)quinoxaline. researchgate.net

In the synthesis of other derivatives, dioxane dibromide in 1,4-dioxane (B91453) is used for the initial bromination step. rsc.org However, the reactivity can be influenced by the substituents present on the thiophene ring. For instance, for the synthesis of an isomeric 2-(thiophen-3-yl)quinoxaline, more forcing conditions were required for the initial bromination, involving the addition of dibromo-dioxane at elevated temperatures and a longer reaction time. rsc.org

Nucleophilic Substitution Reactions on Monosubstituted Quinoxalines

The functionalization of the quinoxaline ring can be achieved through nucleophilic substitution reactions. While the direct substitution of a leaving group on a monosubstituted quinoxaline by a thienyl nucleophile is one possible route, a more common approach involves the reaction of a monosubstituted quinoxaline with various carbon-based nucleophiles. mdpi.comdntb.gov.ua For instance, investigations into nucleophilic substitution on 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) have shown that these compounds react readily with alkyl, aryl, and heteroaryl nucleophiles to yield 2,3-disubstituted quinoxalines. mdpi.com

In a specific example of heteroarylation, 2-phenylquinoxaline was treated with lithiothiophene, a nucleophile derived from thiophene, to produce 2-phenyl-3-(thiophen-2-yl)quinoxaline in a 22% yield. mdpi.com This reaction demonstrates the viability of introducing a thiophene group onto a quinoxaline ring via nucleophilic attack, followed by oxidative rearomatization. mdpi.com The electrophilic nature of the quinoxaline ring system facilitates such substitutions, although the reactivity can be influenced by the nature of the substituent already present on the ring. mdpi.comrsc.org For example, 2-monosubstituted quinoxalines bearing amine or alkynyl groups show more limited reactivity, reacting primarily with strong alkyl nucleophiles. mdpi.com The general method involves treating the 2-substituted quinoxaline with an organolithium or Grignard reagent, followed by an aqueous work-up and purification. mdpi.com

Synthesis of Substituted 2-(Thiophen-2-yl)quinoxaline Species

A primary and highly effective method for synthesizing 2-(thiophen-2-yl)quinoxaline and its derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto derivative of thiophene. rsc.org This approach allows for the introduction of various functional groups onto either the thiophene or the quinoxaline ring systems by using appropriately substituted starting materials. rsc.org

Substituents can be introduced at the 5-position of the thiophene ring prior to the condensation reaction. A general synthetic route involves the reaction of a 2-acetylthiophene (B1664040) derivative with dioxane dibromide to form the corresponding 2-bromo-1-(thiophen-2-yl)ethan-1-one intermediate. rsc.org This intermediate is then condensed with 1,2-phenylenediamine in ethanol under heat to form the desired substituted 2-(thiophen-2-yl)quinoxaline. rsc.org

For the synthesis of the iodo derivative, 2-(5-iodothiophen-2-yl)quinoxaline, a modified procedure using glacial acetic acid as the solvent was employed to improve the yield of the monobrominated intermediate and avoid the formation of byproducts. rsc.org This adaptation resulted in a 43% yield for the final compound. rsc.org The chloro- and bromo-substituted analogues were synthesized using the more general procedure in ethanol. rsc.org

Table 1: Synthesis of 2-(Thiophen-2-yl)quinoxalines with Substitution at the Thiophene Ring

Compound Name Starting Materials Yield (%) Reference
2-(5-Chlorothiophen-2-yl)quinoxaline 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one, 1,2-Phenylenediamine 16% rsc.org
2-(5-Bromothiophen-2-yl)quinoxaline 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one, 1,2-Phenylenediamine 37% rsc.org

Functionalization of the quinoxaline ring is achieved by using substituted o-phenylenediamines in the condensation reaction. rsc.org This strategy has been successfully used to prepare derivatives such as 6,7-difluoro- and 6,7-dichloro-2-(thiophen-2-yl)quinoxaline. rsc.org The synthesis proceeds by reacting 2-bromo-1-(thiophen-2-yl)ethan-1-one with the corresponding disubstituted o-phenylenediamine (e.g., 4,5-difluoro-o-phenylenediamine or 4,5-dichloro-o-phenylenediamine) in ethanol with heating. rsc.org This method provides a direct route to quinoxaline-functionalized products. rsc.org

Table 2: Synthesis of 2-(Thiophen-2-yl)quinoxalines with Functionalization at the Quinoxaline Ring

Compound Name Starting Materials Yield (%) Reference
6,7-Difluoro-2-(thiophen-2-yl)quinoxaline 2-Bromo-1-(thiophen-2-yl)ethan-1-one, 4,5-Difluoro-o-phenylenediamine 58% rsc.org

Synthesis of 2,3-Di(thiophen-2-yl)quinoxaline Derivatives

The synthesis of quinoxalines bearing two thiophene substituents, specifically at the 2- and 3-positions, is readily accomplished through the condensation of an appropriate o-diamine with a 1,2-di(thiophen-2-yl)ethane-1,2-dione, commonly known as 2,2'-thenil. rsc.orgresearchgate.net

The reaction between o-phenylenediamine and 2,2'-thenil provides a direct and efficient pathway to 2,3-di(thiophen-2-yl)quinoxaline. rsc.orgresearchgate.net The condensation is typically carried out by heating the reactants in ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. rsc.orgrsc.org This acid catalysis facilitates the cyclization and subsequent dehydration to form the quinoxaline ring. wikipedia.org Following the reaction, the product can be purified by standard methods such as recrystallization or column chromatography. rsc.orgrsc.org This method is a specific application of the general and widely used synthesis of quinoxalines from 1,2-diamines and α-diketones. sapub.org

To create more extended conjugated systems, the quinoxaline core can be fused with additional benzene (B151609) rings to form a dibenzoquinoxaline structure. The synthesis of 2,3-di(thiophen-2-yl)dibenzo[f,h]quinoxaline follows a similar condensation strategy. researchgate.net In this case, 9,10-phenanthrenediamine is used as the diamine component instead of o-phenylenediamine. researchgate.netnih.gov This diamine is condensed with a 1,2-di(thienyl)ethane-1,2-dione derivative, such as 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione, in refluxing ethanol to form the dibenzoquinoxaline skeleton. researchgate.net This approach allows for the creation of complex, polycyclic aromatic structures incorporating both thiophene and quinoxaline motifs. researchgate.net

Considerations for Green Chemistry in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign methods for synthesizing quinoxaline derivatives, including this compound. Green chemistry principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. nih.govnih.gov For the synthesis of this compound and its analogues, these principles are being applied through the use of alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions. rsc.org

A significant area of development is the replacement of conventional, often toxic, organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is a highly desirable solvent for organic synthesis. nih.govresearchgate.net High-temperature water has been successfully used for the synthesis of 2,3-diarylquinoxalines, a reaction that can proceed without the need for traditional acid catalysts. thieme-connect.comd-nb.info Ethanol is another green solvent that has been employed, often at room temperature, for the condensation reaction that forms the quinoxaline core. nih.gov Furthermore, catalyst-free syntheses have been developed using polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium, or even under solvent-free conditions. dntb.gov.uaripublication.com

The use of reusable and non-toxic catalysts is a cornerstone of green synthetic chemistry. scispace.com In the context of quinoxaline synthesis, a variety of heterogeneous catalysts have been explored. These include recyclable alumina-supported heteropolyoxometalates and nano-magnetic supported acids which can be easily recovered from the reaction mixture, for example, by using a magnet. dntb.gov.uanih.gov Other innovative and eco-friendly catalysts include mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP), which have proven effective for quinoxaline synthesis at ambient temperatures. dergipark.org.tr

Energy efficiency is another key aspect of green chemistry, and this has been addressed through the use of alternative energy sources such as microwave irradiation. udayton.edu Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can often be performed in the absence of a solvent. udayton.eduscielo.br For instance, the synthesis of quinoxaline 1,4-di-N-oxide derivatives, including a thienyl-containing compound, was efficiently achieved using microwave irradiation on solid supports like florisil (B1214189) or montmorillonite (B579905) K10, eliminating the need for a solvent and reducing reaction time. scielo.br Catalyst-free approaches at room temperature or with ultrasound mediation also contribute to more energy-efficient and environmentally friendly processes. rsc.orgresearchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also often offer advantages such as shorter reaction times, simpler work-up procedures, and higher yields of the desired products. researchgate.net The development of such protocols is crucial for the sustainable production of this compound and other valuable heterocyclic compounds.

Table 1: Comparison of Green Synthetic Methodologies for Quinoxaline Derivatives

Catalyst/MethodSolventTemperatureTimeYield (%)Green Chemistry Principle(s)Reference(s)
Catalyst-FreeMethanolRoom Temp.1 min85-96Green Solvent, Energy Efficiency, Catalyst-Free researchgate.net
Microwave-assisted (solvent-free)None (on Florisil)N/A10 min35.4Solvent-Free, Energy Efficiency scielo.br
Mineral Fertilizers (MAP, DAP, TSP)EthanolRoom Temp.2-4 min89-99Green Solvent, Recyclable Catalyst, Ambient Temp. dergipark.org.tr
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temp.120 min80-92Recyclable Catalyst, Ambient Temp. nih.gov
Catalyst-FreeWaterRoom Temp.N/AHighGreen Solvent, Catalyst-Free nih.gov
Hydrothermal SynthesisWater230°C10-60 minup to 95Green Solvent, No Organic Solvents/Catalysts thieme-connect.comd-nb.info
PEG-400PEG-400Room Temp.N/AHighGreen Solvent, Catalyst-Free, Recyclable Medium ripublication.com
Nano-ϒ-Fe₂O₃-SO₃HNoneN/AN/AHighSolvent-Free, Recyclable Magnetic Catalyst dntb.gov.ua

Coordination Chemistry of 2 2 Thienyl Quinoxaline Ligands

Formation of Cyclometalated Complexes with Transition Metals

The 2-(2-thienyl)quinoxaline ligand has been effectively utilized in the synthesis of cyclometalated complexes, particularly with d-block transition metals. The process of cyclometalation involves the intramolecular coordination of a donor atom to a metal center to form a chelate ring, which often enhances the stability and influences the electronic properties of the resulting complex.

Iridium(III) complexes featuring cyclometalated this compound ligands have garnered significant attention due to their potential applications in areas such as organic light-emitting diodes (OLEDs). The electron-deficient quinoxaline (B1680401) ring, when incorporated into iridium(III) complexes, often leads to longer wavelength absorption and emission features while maintaining competitive luminescence efficiencies. rsc.org

A series of iridium(III) complexes with the general formula [Ir(C^N)2(bipy)]PF6, where C^N represents the cyclometalated this compound ligand and bipy is 2,2'-bipyridine, have been synthesized and characterized. rsc.orgresearchgate.net The synthesis typically involves the reaction of various this compound derivatives with an iridium(III) precursor to form a chloro-bridged dimer, which is then reacted with 2,2'-bipyridine. soton.ac.uk Eight such complexes have been successfully isolated and comprehensively characterized using various spectroscopic and analytical methods. rsc.orgresearchgate.net

Single-crystal X-ray diffraction studies performed on two of these complexes confirmed their proposed formulations and coordination spheres. researchgate.net The crystal structures revealed that the this compound ligand coordinates to the iridium(III) center in a cyclometalated fashion, with the thiophene (B33073) ring forming a direct Ir-C bond. rsc.orgresearchgate.net The coordination geometry around the iridium center is typically a distorted octahedron, with the two cyclometalated ligands adopting a cis-C,C and trans-N,N arrangement. soton.ac.uk

The photophysical properties of these iridium(III) complexes are of particular interest. The complexes are luminescent under ambient conditions, exhibiting emission in the deep-red region of the electromagnetic spectrum. rsc.orgresearchgate.net The emission wavelengths of these complexes can be tuned by modifying the chemical structure of the this compound ligand. researchgate.net Research has shown a range of emission wavelengths from 665 nm to 751 nm, demonstrating that electronic tuning can be achieved by functionalizing both the thienyl and quinoxaline moieties. rsc.orgresearchgate.net

The UV-vis absorption spectra of these complexes show intense bands in the UV region, which are assigned to π → π* transitions. rsc.org The lowest energy absorption bands are attributed to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. acs.org The introduction of bulky substituents with strong electron-donating abilities on the C^N ligands has been shown to enhance the emission quantum yields and cause significant shifts in the emission wavelengths. rsc.org

Table 1: Photophysical Data for Selected Iridium(III) Complexes

Complex Emission Wavelength (λem) at 298 K (nm) Emission Wavelength (λem) at 77 K (nm)
[Ir(L1)2(bipy)]PF6 665 645
[Ir(L6)2(bipy)]PF6 710 690
[Ir(L7)2(bipy)]PF6 725 705
[Ir(L8)2(bipy)]PF6 751 730

Data sourced from a study on 2-(Thienyl)quinoxaline derivatives in Ir(III) complexes. researchgate.net

Silver(I) ions are known to form a variety of coordination complexes with N-heterocyclic ligands, and this compound is no exception. These complexes are typically synthesized by the direct reaction of a silver(I) salt with the ligand in a suitable solvent.

The crystal structure of several silver(I) adducts with this compound have been determined by single-crystal X-ray diffraction. In the case of bis[2-(thiophen-2-yl)quinoxaline-κN4]silver(I) perchlorate (B79767), [Ag(C12H8N2S)2]ClO4, the silver(I) ion is coordinated by two this compound ligands. iucr.orgiucr.orgnih.gov The silver atom sits (B43327) on a twofold rotation axis, and the ligands coordinate through one of the nitrogen atoms of the quinoxaline ring. iucr.orgiucr.orgnih.gov The this compound ligand itself is nearly planar, with a small dihedral angle between the thienyl and quinoxaline rings. iucr.orgiucr.orgnih.gov

Unlike some analogous complexes with pyridyl-containing ligands, the thienyl ring in these silver(I) complexes does not participate in coordination to the metal center. scirp.org The coordination geometry around the silver(I) ion is influenced by the counter-anion present in the crystal lattice.

Table 2: Selected Crystallographic Data for Bis[2-(thiophen-2-yl)quinoxaline-κN4]silver(I) perchlorate

Parameter Value
Chemical Formula [Ag(C12H8N2S)2]ClO4
Crystal System Monoclinic
Space Group C2/c
Dihedral Angle (Thienyl-Quinoxaline) 10.88 (8)°

Data sourced from the crystallographic study of the title compound. iucr.orgiucr.orgnih.gov

The choice of the counter-anion plays a crucial role in determining the final structure of the silver(I) coordination complexes. rsc.orgresearchgate.netpsu.edursc.org In the perchlorate salt, [Ag(C12H8N2S)2]ClO4, the perchlorate anion is disordered and sits on a twofold rotation axis, with weak interactions with the silver center. iucr.orgiucr.orgnih.gov

In contrast, the nitrate (B79036) anion, being more coordinating, has a more direct influence on the coordination geometry. scirp.org In the structure of bis(thienyl)quinoxaline silver(I) nitrate complexes, the nitrate group is found to be closer to the silver center, leading to a distortion of the geometry around the silver ion from a linear to a more bent or even a distorted tetrahedral geometry. scirp.org The N-Ag-N angle can vary significantly depending on the proximity of the nitrate anion. scirp.org This demonstrates that the size, shape, and coordination ability of the anion can be used to tune the structural properties of these silver(I) coordination polymers. rsc.org

Other Transition Metal Interactions (e.g., Pt(II), Rh(III), Cu(II), Ru(III), Yb(II), Mo(II))

The coordination chemistry of this compound and its derivatives extends beyond the well-documented interactions with iridium. While detailed structural and spectroscopic data for complexes with all the metals listed below are not extensively available for the parent this compound ligand, studies on related systems and analogous ligands provide valuable insights into their potential coordination behavior.

Platinum(II): Platinum(II) complexes with thienyl-containing ligands are known, and 2-(2'-thienyl)pyridine has been demonstrated to act as a ligand for Pt(II). rsc.org Research on platinum(II) complexes with related biquinoxaline ligands, specifically 2,3,2ʹ,3ʹ-tetra(thiophen-2-yl)-6,6ʹ-biquinoxaline, has been conducted, although the coordination did not involve the sulfur atoms of the thienyl groups. researchgate.net The development of neutral square planar Pt(II) complexes with 2-phenylquinoxaline-type ligands has also been a focus, suggesting that this compound could form similar complexes. researchgate.net Luminescent Pt(II) complexes with dithiolate ligands have also been explored, indicating the potential for creating photoactive materials. acs.org

Rhodium(III): Rhodium(III) complexes featuring quinoxaline-based ligands have been synthesized and characterized. For instance, dinuclear rhodium(III) complex precursors have been prepared using 2,3-di(thiophen-2-yl)benzo[g]quinoxaline as a cyclometalating ligand. researchgate.net Additionally, the coordination chemistry of Rhodium(III) with 2-(2'-pyridyl)quinoline has been investigated, providing a model for the potential behavior of similar α-diimine ligands like this compound. scispace.com The study of binuclear rhodium(II) complexes with ligands such as 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline further illustrates the versatility of quinoxaline derivatives in forming complexes with rhodium. researchgate.net

Copper(II): The interaction of copper(II) with quinoxaline-based ligands has been a subject of interest. researchgate.net Studies on copper(II) complexes with 2-(2'-pyridyl)quinoxaline have been reported, detailing their synthesis, characterization, and interaction with DNA. nih.gov While direct studies on this compound are less common, research on copper(II) complexes with other functionalized quinoxaline ligands provides a basis for understanding their coordination. For example, the synthesis and characterization of mononuclear pentacoordinated copper(II) complexes with tridentate NNO functionalized ligands have been described. nih.gov

Ruthenium(III): The coordination chemistry of ruthenium with quinoxaline-containing ligands is an active area of research, particularly in the context of developing compounds with potential biological applications. While specific studies on Ru(III) with this compound are not prevalent, research on ruthenium(III) complexes with other tetradentate Schiff bases containing sulfur, oxygen, and nitrogen donor atoms provides a framework for potential coordination modes. researchgate.net

Ytterbium(II) and Ytterbium(III): The interaction of lanthanide metals, including ytterbium, with quinoxaline derivatives has been explored, particularly for the development of near-infrared (NIR) emitting materials. Ytterbium(III) complexes with dipyrido-[3,2-d:2',3'-f]-quinoxaline (dpq) and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione have been designed as NIR bioimaging agents. nih.gov These studies highlight the potential of thienyl-containing quinoxaline ligands in lanthanide coordination chemistry. While specific Yb(II) complexes with this compound are not detailed, heteroleptic ytterbium(II) complexes supported by other nitrogen-containing ligands have been synthesized and characterized. cardiff.ac.uk

Molybdenum(II): The coordination chemistry of molybdenum with quinoxaline ligands has been investigated, although detailed studies with this compound are limited. Molybdenum tetracarbonyl complexes with polypyridine ligands, including those based on quinoxaline, have been subjects of spectroelectrochemical studies. isca.me Additionally, molybdenum chelate compounds with other nitrogen and oxygen-containing ligands have been prepared and characterized, indicating the potential for Mo(II) to form stable complexes with ligands of this type. up.ac.za

Ligand Design Principles for this compound in Coordination Chemistry

The design of this compound-based ligands is a critical aspect of tuning the properties of their metal complexes for specific applications. Functionalization of both the thiophene and quinoxaline rings allows for precise control over the electronic and steric characteristics of the ligand, which in turn influences the coordination geometry, photophysical properties, and reactivity of the resulting metal complexes.

Influence of Thiophene and Quinoxaline Ring Functionalization on Coordination

The introduction of substituents on the thiophene and quinoxaline rings of this compound can significantly impact its coordination behavior.

Thiophene Ring Functionalization: Substitution at the 5-position of the thienyl ring has been shown to be a viable strategy for modifying the properties of the resulting metal complexes. rsc.org For instance, the synthesis of a series of 2-(thiophen-2-yl)quinoxaline ligands with varying substituents at this position has been reported. rsc.org The nature of these substituents can influence the electronic density on the thiophene ring, which can affect the strength of the metal-ligand bond. The synthesis of these functionalized ligands often involves the reaction of a substituted 2-acetylthiophene (B1664040) derivative with an o-phenylenediamine (B120857). rsc.org

Quinoxaline Ring Functionalization: Similarly, functionalization of the quinoxaline backbone provides another avenue for tuning the ligand's properties. rsc.org This can be achieved by using substituted o-phenylenediamines or 2,3-diaminonaphthalene (B165487) in the condensation reaction to form the quinoxaline ring system. rsc.org The introduction of electron-withdrawing or electron-donating groups on the quinoxaline moiety can alter the acceptor strength of the ligand, which is crucial for applications in areas like organic light-emitting diodes (OLEDs). canterbury.ac.nz

The table below summarizes the synthesis of various functionalized this compound ligands.

LigandFunctionalization PositionStarting MaterialsSynthetic Approach
L¹H–L⁵H5-position of thiophene ringSubstituted 2-acetylthiophene, o-phenylenediamineCondensation reaction in ethanol (B145695) or DMSO. rsc.org
L⁶H–L⁹HQuinoxaline backbone2-bromo-1-(thiophen-2-yl)ethan-1-one, substituted o-phenylenediamine or 2,3-diaminonaphthaleneCondensation reaction. rsc.org

Modulation of Electronic Properties through Ligand Substitution

The electronic properties of metal complexes derived from this compound can be systematically modulated through the strategic placement of substituents on the ligand framework. This tunability is particularly evident in the photophysical properties of iridium(III) complexes.

Substitution on both the thienyl and quinoxaline moieties has been shown to achieve electronic tuning of the emission wavelengths of Ir(III) complexes, spanning from the deep red to the near-infrared region. Current time information in Bangalore, IN.researchgate.net The introduction of different functional groups alters the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ligand, which in turn affects the metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions in the resulting complex.

For example, a study on a series of Ir(III) complexes with functionalized 2-(thienyl)quinoxaline ligands demonstrated a range of emission wavelengths from 665 to 751 nm. rsc.orgCurrent time information in Bangalore, IN. This tunability is a direct consequence of the electronic effects of the substituents on the thienyl and quinoxaline rings. rsc.orgCurrent time information in Bangalore, IN. The fluorescence properties of the free ligands themselves are also dependent on their molecular structures and the extent of conjugation, with emission wavelengths observed between 401 and 491 nm. Current time information in Bangalore, IN.researchgate.net

Spectroscopic and Analytical Techniques for Complex Characterization

A comprehensive understanding of the structure, bonding, and properties of this compound metal complexes relies on the application of various spectroscopic and analytical techniques. Single crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For iridium(III) complexes of this compound derivatives, single crystal X-ray diffraction has confirmed the cyclometalation of the ligand, where the thiophene ring coordinates to the iridium center via a carbon-metal bond. Current time information in Bangalore, IN.researchgate.net These studies have revealed a cis-C,C and trans-N,N configuration in some [Ir(C^N)₂(bipy)]PF₆ complexes. rsc.org The structural parameters obtained from X-ray diffraction are crucial for understanding the structure-property relationships in these complexes.

The table below presents selected crystallographic data for two iridium(III) complexes of functionalized this compound ligands.

ComplexCrystal SystemSpace GroupKey Structural Features
[Ir(L⁶)₂(bipy)]PF₆--cis-C,C and trans-N,N configuration; cyclometalation at the C3 position of the thiophene ring. rsc.org
[Ir(L⁸)₂(bipy)]PF₆--cis-C,C and trans-N,N configuration; cyclometalation at the C3 position of the thiophene ring. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the ligands and their complexes.

Upon coordination to a metal center, the chemical shifts of the protons and carbons of the this compound ligand are altered. rsc.org For example, in Ir(III) complexes, a noticeable upfield shift of the singlet corresponding to the proton at the 3-position of the quinoxaline ring is observed upon coordination. rsc.org This shift provides evidence of the coordination of the quinoxaline nitrogen to the metal center.

¹⁹F NMR spectroscopy is also valuable for characterizing complexes containing fluorinated ligands or counter-ions, such as the hexafluorophosphate (B91526) (PF₆⁻) anion commonly used in the synthesis of cationic complexes. soton.ac.uk

The table below shows a comparison of the ¹H NMR chemical shifts for a free this compound ligand and its corresponding iridium(III) complex.

CompoundProtonChemical Shift (δ, ppm)
L¹H (6,7-dichloro-2-(thiophen-2-yl)quinoxaline)H-3 (quinoxaline)9.20 (s) rsc.org
H-5/H-8 (quinoxaline)8.19 (s), 8.17 (s) rsc.org
Thiophene protons7.87 (dd), 7.59 (dd), 7.22 (dd) rsc.org
--
[Ir(L¹)₂(bipy)]PF₆H-3 (quinoxaline)9.16 rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the characterization of this compound and its derivatives. High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition and exact mass of these compounds. For instance, the molecular formula of this compound has been established as C12H8N2S. ontosight.ai

The fragmentation patterns observed in the mass spectra of these compounds can also provide valuable structural information. For 3-(2'-thienyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide, the mass spectrum shows a molecular ion peak [M·]+ at m/z 253, along with other significant fragments. sciforum.net

Table 1: Mass Spectrometry Data for Selected this compound Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Mass Spec Type Key Findings Reference
This compound C12H8N2S 212.27 Not Specified Confirmed molecular identity ontosight.ai
3-(2'-thienyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide Not Specified Not Specified MS [M·]+ at m/z 253 sciforum.net
[Ir(C^N)2(bipy)]PF6 Complexes Varies Varies HRMS, LRMS Confirmed complex formation rsc.orgrsc.orgresearchgate.net
2,3-Di(2-thienyl)quinoxaline C16H10N2S2 294.39 Not Specified Monoisotopic mass: 294.028540 chemspider.com

Photophysical Spectroscopy (e.g., Absorption, Emission)

The photophysical properties of this compound and its derivatives have been extensively studied using UV-vis absorption and fluorescence spectroscopy. These compounds typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. rsc.orgresearchgate.net

Ligand Properties:

A series of eleven 2-(thienyl)quinoxaline derivatives showed absorption features in the UV range, with some extending into the visible region. rsc.org These transitions are generally assigned as π → π* transitions due to their high molar absorptivities. rsc.orgresearchgate.net It has been noted that charge transfer from the electron-rich thiophene ring to the electron-accepting quinoxaline ring can lead to lower energy absorption bands. rsc.org Upon excitation, these compounds exhibit fluorescence in the blue region of the visible spectrum, with emission wavelengths (λem) ranging from 401 to 491 nm. rsc.orgrsc.orgresearchgate.net The fluorescence lifetimes are typically short (< 3 ns), which is characteristic of fluorescence. rsc.org

In a study of thiophene-substituted quinoxaline donor-acceptor dyes, the compounds generally displayed two or three broad and featureless absorption bands in various solvents. doi.org For most of these dyes in dichloromethane, the longest wavelength absorption band was centered between 358 and 407 nm, and the shorter wavelength band was centered between 264 and 301 nm. doi.org These dyes are weakly emissive in solution and exhibit slight to moderate solvatochromism in their emission, indicating a change in the dipole moment between the ground and excited states. doi.org

Coordination Complex Properties:

The coordination of this compound ligands to metal centers, such as iridium(III), significantly alters their photophysical properties. rsc.orgrsc.org The resulting iridium(III) complexes are luminescent under ambient conditions, with emission wavelengths that are tunable and can be shifted into the deep red to near-IR regions. rsc.orgrsc.orgsoton.ac.uk For a series of [Ir(C^N)2(bipy)]PF6 complexes, the emission wavelengths ranged from 665 to 751 nm. rsc.orgrsc.orgresearchgate.net This red-shift in emission compared to the free ligands is a result of the metal-to-ligand charge transfer (MLCT) character of the emissive state, a common feature in iridium(III) complexes. The electron-deficient nature of the quinoxaline ring contributes to the longer wavelength absorption and emission features of these complexes. rsc.org

Table 2: Photophysical Data for this compound Ligands and Complexes

Compound Type Solvent Absorption Maxima (λabs, nm) Emission Maxima (λem, nm) Key Features Reference
2-(Thienyl)quinoxaline Derivatives Acetonitrile UV-Visible 401–491 Blue fluorescence, short lifetimes rsc.orgrsc.orgresearchgate.net
Thiophene-Substituted Quinoxaline Dyes Dichloromethane 264–301, 358–407 Not specified Weakly emissive, solvatochromism doi.org
[Ir(C^N)2(bipy)]PF6 Complexes Not specified Not specified 665–751 Deep red emission, tunable rsc.orgrsc.orgresearchgate.net

Advanced Applications of 2 2 Thienyl Quinoxaline in Materials Science

Organic Electronics and Optoelectronic Devices

The unique photophysical properties arising from the combination of thiophene (B33073) and quinoxaline (B1680401) units make 2-(2-thienyl)quinoxaline derivatives highly suitable for various organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are promising materials for OLEDs due to their inherent luminescence and thermal stability. rsc.orggoogle.com These compounds can be functionalized at either the thiophene or quinoxaline rings to create luminescent Iridium(III) complexes. rsc.orgrsc.org This flexibility allows for the tuning of emission wavelengths, achieving deep red to near-IR light. rsc.orgresearchgate.net

The combination of thiophene and quinoxaline creates unique photophysical properties in donor-acceptor assemblies, making them applicable as host or guest materials in the emitting layer, as well as in the hole transporting or electron transporting layers of OLED devices. google.com For instance, a series of eleven different 2-(thienyl)quinoxaline species have been synthesized, displaying variable fluorescence in the visible region (401–491 nm) depending on their molecular structures and the extent of conjugation. rsc.org When used as cyclometalating agents for Iridium(III), these ligands yield complexes with emission wavelengths ranging from 665–751 nm. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells

Quinoxaline-based polymers, often incorporating thiophene units, are extensively researched for their application in bulk-heterojunction (BHJ) polymer solar cells. jku.atacs.org In these devices, the quinoxaline moiety typically acts as an electron-accepting unit, while the thiophene derivative serves as the electron-donating unit. nih.govmetu.edu.tr The resulting donor-acceptor (D-A) structure is crucial for efficient charge separation and transport, which are fundamental processes for converting sunlight into electricity. jku.at

The combination of quinoxaline and thiophene units in a polymer backbone is a widely adopted strategy for developing high-performance materials for solar cells. jku.atrsc.org The resulting D-A copolymers often exhibit low band gaps, which is advantageous for absorbing a broader range of the solar spectrum. acs.org The specific arrangement and type of thiophene bridge between donor and acceptor units can significantly impact the polymer's properties. For instance, using thieno[3,2-b]thiophene (B52689) as a π-bridge instead of thiophene can lead to a red-shifted absorption, enhanced charge carrier mobility, and ultimately a higher PCE. rsc.org

Several studies have focused on synthesizing and characterizing various quinoxaline-thiophene based copolymers. For example, polymers prepared via Stille coupling of quinoxaline derivatives with thiophene-based monomers have demonstrated promising photovoltaic performance. jku.atgoogle.com The table below summarizes the performance of some quinoxaline-thiophene based polymers in solar cells.

PolymerDonor UnitAcceptor UnitPCE (%)
PBDTFQ-TTBenzodithiopheneFluorinated Quinoxaline-thieno[3,2-b]thiophene5.60
PBDTFQ-TBenzodithiopheneFluorinated Quinoxaline-thiophene<2.80
PIDTT-QxIndacenodithieno[3,2-b]thiopheneQuinoxaline with CF3 and F4.54
PIDT-QxIndacenodithiopheneQuinoxaline with CF3 and F2.83
N-P7Poly[2,7-(9,9-dioctylfluorene)]5,8-di-2-thienyl-2,3-diphenylquinoxaline5.5

This table presents data on the power conversion efficiency (PCE) of various conjugated polymers incorporating quinoxaline and thiophene units, highlighting the impact of different donor and acceptor structures on solar cell performance.

Fluorination of the quinoxaline unit is a common and effective strategy to modulate the electronic properties of the resulting polymers. acs.org Introducing fluorine atoms, which are highly electronegative, generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. researchgate.net This can lead to an increased open-circuit voltage (Voc) in the corresponding solar cell devices. researchgate.net

Studies have shown that increasing the number of fluorine substituents on the quinoxaline ring systematically lowers the HOMO energy level, while the LUMO level may remain relatively constant. researchgate.net This targeted tuning of energy levels is crucial for optimizing the performance of polymer solar cells. Fluorination can also influence the polymer's crystallinity and morphology in thin films, which in turn affects charge transport and device efficiency. acs.orgmdpi.com For example, fluorinated polymers have been observed to have improved molecular packing with a favorable face-on orientation, which is beneficial for charge transport. acs.org

The following table illustrates the effect of fluorination on the electronic properties of a series of thiophene-quinoxaline copolymers.

PolymerNumber of Fluorine AtomsHOMO (eV)LUMO (eV)PCE (%)
PT-QX0-5.10-2.82
PT-FQX1-5.18-4.14
PT-DFQX2-5.33-5.19

This table demonstrates how increasing the number of fluorine atoms on the quinoxaline unit of thiophene-quinoxaline copolymers systematically lowers the HOMO energy level and improves the power conversion efficiency (PCE) of the corresponding solar cells.

Ambipolar Charge Transport Materials

Derivatives of this compound have been investigated for their potential as ambipolar charge transport materials, meaning they can transport both electrons (n-type) and holes (p-type). This property is highly desirable for applications in various electronic devices, including organic field-effect transistors (OFETs) and light-emitting transistors.

The design of donor-acceptor type molecules based on a 2,3-di(thiophen-2-yl)quinoxaline core can lead to materials with ambipolar characteristics. researchgate.net By tuning the HOMO and LUMO energy levels through chemical modification, it is possible to achieve balanced charge transport. For example, certain derivatives have shown HOMO levels in the range of –4.90 to –5.70 eV and LUMO levels between –3.10 to –3.36 eV, making them suitable for ambipolar applications. researchgate.net In binary blends with other conjugated polymers, such as poly[(thiophene-2,5-diyl)-alt-(2,3-diheptylquinoxaline-5,8-diyl)] (PTHQx), ambipolar charge transport has been observed, with both electron and hole mobilities being measured. researchgate.net

Electrocatalytic and Photoelectrocatalytic Applications (e.g., H₂ generation)

The quest for clean and sustainable energy has driven significant research into catalysts for the hydrogen evolution reaction (HER). While platinum is a highly efficient catalyst, its scarcity and cost necessitate the development of alternatives based on more abundant elements. osti.gov Molecular catalysts, particularly those involving transition metals, offer a promising route due to their tunability and well-defined active sites. chemrxiv.org

Recent developments have highlighted the potential of this compound derivatives in this field. Specifically, cationic Iridium(III) complexes incorporating functionalized this compound as a cyclometalating ligand have emerged as promising systems for photocatalytic hydrogen generation. rsc.org The design of these complexes leverages the electronic characteristics of the thienyl-quinoxaline ligand to facilitate the complex photophysical and electrochemical processes required for catalysis. The ligand framework plays a crucial role in absorbing light energy and transferring electrons to initiate the reduction of protons to molecular hydrogen.

While direct reports on the electrocatalytic HER activity of the parent this compound are limited, research on related structures provides insight. For instance, D-A-π-A organic dyes featuring a 2,3-diphenylquinoxaline (B159395) core have been designed as sensitizers for TiO₂-based photoanodes in photoelectrochemical cells for water splitting. unisi.it These systems demonstrate the principle of using quinoxaline-based structures to absorb light and drive charge separation, a key process in photoelectrocatalysis. unisi.itscielo.org.mx The modular nature of the this compound structure allows for systematic tuning of its electronic properties through functionalization at either the thiophene or quinoxaline units, offering a pathway to optimize its performance in future electrocatalytic and photoelectrocatalytic applications. rsc.org

Electrochemiluminescent Materials

Electrochemiluminescence (ECL), or electrogenerated chemiluminescence, is a process where light is produced from high-energy electron-transfer reactions between electrochemically generated species. Materials exhibiting ECL are vital for various analytical and display applications.

Derivatives of this compound have been successfully employed as ligands in the synthesis of highly luminescent Iridium(III) complexes with significant potential as ECL materials. rsc.orgresearchgate.netrsc.org These complexes, with the general formula [Ir(C^N)₂(bipy)]PF₆ (where C^N is a cyclometalated 2-(thienyl)quinoxaline ligand), exhibit tunable emission in the deep red to near-infrared region of the spectrum. rsc.orgresearchgate.net

The synthesis involves the preparation of various substituted this compound species which are then used as the primary, cyclometalating ligand for the Iridium(III) metal center. rsc.org The photophysical properties of the resulting complexes are highly dependent on the specific substitutions on the ligand, which allows for fine-tuning of the emission wavelength. researchgate.net For example, a study detailing eleven different 2-(thienyl)quinoxaline species and their corresponding Iridium(III) complexes reported emission wavelengths ranging from 665 nm to 751 nm. researchgate.net

The ECL properties of related bis-cyclometalated thiophene-based cationic iridium complexes have been studied, demonstrating that the emission in ECL processes is very similar to their photoluminescence, indicating the stability and efficiency of the emissive state. researchgate.net The robust luminescent properties and the ability to tune the emission color make these this compound-based Iridium(III) complexes strong candidates for advanced ECL applications. rsc.org

Complex TypeLigand BasisEmission Range (nm)ApplicationReference
[Ir(C^N)₂(bipy)]PF₆2-(Thienyl)quinoxaline derivatives665 - 751Electrochemiluminescence chemrxiv.org
Ir(C^N)₂(N^N)⁺2-Thienylpyridine derivatives623 - 734Annihilation ECL researchgate.net

Chemosensing and Sensing Platforms

The detection of specific chemical analytes is critical in areas such as environmental monitoring, security, and industrial process control. The electron-deficient nature of the quinoxaline ring makes its derivatives particularly suitable for developing fluorescent chemosensors for electron-rich or electron-deficient analytes through well-established photoinduced electron transfer (PET) quenching or enhancement mechanisms.

Sensing of Nitro-Containing Explosives

Nitroaromatic compounds are the primary constituents of many commercial and military explosives, and their detection is a matter of significant security interest. nih.gov These compounds are potent electron acceptors, which allows them to effectively quench the fluorescence of donor-type sensor molecules.

Derivatives of this compound have shown exceptional promise in this area. Research on V-shaped luminophores containing a dibenzo[f,h]quinoxaline (B1580581) core—an extended analogue of the basic quinoxaline structure—with arylthienyl donor groups at the 2 and 3 positions has demonstrated high sensitivity toward nitro-containing explosives. dntb.gov.uaresearchgate.net The fluorescence of these sensor molecules is significantly quenched in the presence of nitroaromatic compounds.

The efficiency of this quenching process is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity. These dibenzo[f,h]quinoxaline derivatives have exhibited remarkably high Stern-Volmer constants, reaching up to 57,800 M⁻¹ for the detection of picric acid, a common explosive. dntb.gov.uaresearchgate.net This high sensitivity is attributed to an efficient energy transfer from the excited sensor molecule to the nitroaromatic analyte. researchgate.net The sensing mechanism is often visually apparent, with a distinct change from colorless to yellow upon exposure to picric acid in solution. researchgate.net

Sensor BaseAnalyteQuenching Constant (Ksv)Key FindingReference
Dibenzo[f,h]quinoxaline derivativesNitro-containing explosivesUp to 57,800 M⁻¹High sensitivity and remarkable performance for heterocyclic systems. dntb.gov.uaresearchgate.net
Quinoxaline-based macrocyclep-Dinitrobenzene (p-DNB)-High selectivity for p-DNB over other nitro compounds. acs.org
2,3-Bis(5-arylthiophen-2-yl)quinoxalinesNitro compounds-Emission quenching observed in THF solution. researchgate.net

Theoretical and Computational Chemistry Studies of 2 2 Thienyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and versatile tool for investigating nitrogen-containing heterocyclic compounds like quinoxalines. researchgate.net It offers a favorable balance between computational cost and accuracy for predicting molecular properties. For derivatives of 2-(2-Thienyl)quinoxaline, DFT calculations have been instrumental in understanding their geometry, electronic structure, and reactivity. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, governing the electronic and optical properties of a molecule. The HOMO energy level is related to the electron-donating ability, while the LUMO level corresponds to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related quinoxaline (B1680401) derivatives, DFT calculations have been widely used to determine these frontier orbital energies. For instance, in a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, the HOMO levels were calculated to be in the range of -4.90 to -5.70 eV, and the LUMO levels were between -3.10 to -3.36 eV. researchgate.net For a polymer based on a thiophene-substituted quinoxaline, DFT calculations at the B3LYP/6-31(d,p) level predicted a HOMO/LUMO level of -5.24 and -2.20 eV for a single repeat unit. frontiersin.org These calculations show that the electronic cloud of the HOMO is often located on the electron-donating thiophene (B33073) and amine segments, while the LUMO is localized on the electron-accepting quinoxaline core. frontiersin.orgresearchgate.net This spatial separation of frontier orbitals is characteristic of a donor-acceptor (D-A) structure and is crucial for applications in organic electronics. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Quinoxaline Derivatives

Compound TypeHOMO (eV)LUMO (eV)MethodReference
2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives-4.90 to -5.70-3.10 to -3.36DFT/CV researchgate.net
Polymer of thiophene-substituted quinoxaline (single unit)-5.24-2.20DFT frontiersin.org
2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazine Amine Derivatives-5.22 to -5.75-3.35 to -3.45DFT/CV researchgate.net

A significant validation of theoretical calculations comes from their correlation with experimental data. Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated experimentally. frontiersin.org Numerous studies on quinoxaline derivatives have demonstrated a strong linear correlation between the theoretically predicted HOMO/LUMO energies and those derived from CV measurements. abechem.commdpi.com

For example, the HOMO and LUMO energy levels for a series of 2,3-di(thiophen-2-yl)quinoxaline derivatives were measured by cyclic voltammetry and found to be in good agreement with DFT calculations. researchgate.netresearchgate.net This correlation confirms the accuracy of the computational models and the understanding of the electronic structure. mdpi.com Research on 2-substituted quinoxalines has established a direct linear relationship between the reduction potentials measured by CV and the electron affinity energies calculated by DFT, further validating the predictive power of the theoretical approach for this class of compounds. abechem.com

DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting the electronic and photophysical properties of molecules like this compound. rsc.org These calculations can forecast absorption and emission wavelengths, which is vital for designing materials for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Studies on various 2-(thienyl)quinoxaline species have shown that their fluorescence properties are highly dependent on the molecular structure and the extent of π-conjugation. rsc.orgresearchgate.net These molecules typically exhibit fluorescence in the visible region, with emission wavelengths (λem) ranging from 401 to 491 nm. rsc.orgresearchgate.netrsc.org The introduction of different functional groups on either the thiophene or quinoxaline rings allows for the fine-tuning of these properties. rsc.org Theoretical calculations can model these effects, explaining, for instance, how intramolecular charge transfer (ICT) from the electron-donating thiophene ring to the electron-accepting quinoxaline core influences the absorption and emission spectra. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While ground-state DFT is excellent for properties like molecular structure, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. uci.edursc.orgarxiv.org TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and is widely used to predict UV-Vis absorption spectra. rsc.org This method has been successfully applied to a vast range of molecules, including quinoxaline derivatives, to understand their photophysical behavior. researchgate.netrsc.org

An electron can be excited from the ground state to a singlet excited state (S1) or a triplet excited state (T1). libretexts.org In the S1 state, the spin of the excited electron is opposite to the spin of the electron remaining in the ground state orbital. In the T1 state, their spins are parallel. libretexts.org The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) is a crucial parameter, especially for applications in OLEDs that utilize thermally activated delayed fluorescence (TADF).

For materials to be efficient TADF emitters, a small ΔE_ST is required, typically less than 0.3 eV. acs.org TD-DFT calculations are essential for predicting this energy gap. For example, in a study of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, which are structurally related to the quinoxaline family, the ΔE_ST was computed to be in the range of 0.27–0.68 eV. researchgate.net Similarly, novel emitters based on furo[2,3-b]quinoxaline (B11915687) were designed and shown through TD-DFT calculations to possess small singlet-triplet energy separations, facilitating efficient TADF. acs.org These studies underscore the capability of TD-DFT to guide the design of new molecules with specific excited-state properties.

Molecular Dynamics and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its properties. Molecular Dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred spatial arrangement of molecules. fortunejournals.comacs.org

For conjugated systems like this compound, the dihedral angle between the thiophene and quinoxaline rings is a critical conformational parameter. This angle determines the extent of π-conjugation along the molecular backbone, which in turn influences the electronic and optical properties. frontiersin.org For example, structural analysis of the related 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline revealed that one thienyl ring is nearly coplanar with the quinoxaline core, while the other is twisted at a large angle, affecting electronic delocalization. In another quinoxaline-based polymer, DFT calculations showed a significant twisting angle of 61.4° between the donor and acceptor units. frontiersin.org

MD simulations can be used to explore the conformational landscape of such molecules, identifying the most stable conformers and the energy barriers between them. researchgate.net By developing a specific force field, MD can model the behavior of these molecules in bulk or in solution, predicting properties like chain stiffness and glass transition temperature for polymers. acs.org Such analyses are crucial for understanding how molecular conformation impacts material properties on a larger scale.

Dihedral Angles and Planarity of Thienyl and Quinoxaline Rings

The degree of planarity between the quinoxaline and thienyl rings in this compound derivatives is a key determinant of their electronic properties, such as π-conjugation. Crystal structure analysis and computational modeling have shown that this molecule and its analogues can adopt conformations ranging from nearly planar to significantly twisted.

In its unsubstituted form, solid-state analysis reveals that the this compound molecule is planar. iucr.org This planarity facilitates a herring-bone packing motif in the crystal lattice. iucr.org The interplanar spacing between layers in this arrangement is 3.537 Å. iucr.org

In more complex structures, such as in a bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate (B79767) salt, the this compound ligand remains nearly planar. iucr.orgnih.govresearchgate.net The dihedral angle between the thienyl ring and the quinoxaline moiety in this complex is reported to be a mere 10.88 (8)°. iucr.orgnih.govresearchgate.net This near-coplanarity suggests that the intrinsic preference of the ligand is for a flat conformation, which is largely maintained even when coordinated to a metal center.

Computational studies on related donor-acceptor molecules, where a thiophene donor is linked to a quinoxaline core, have calculated the dihedral angle (α) between the two rings to be approximately 20°. rsc.org This indicates that even in the absence of crystal packing forces, a small twist between the rings is energetically favorable. rsc.org

The substitution pattern on the quinoxaline ring can dramatically influence the orientation of the thienyl groups. For instance, in 2,3-di-(2-thienyl)quinoxaline (B15086816), structural analysis shows a significant difference in the dihedral angles of the two thienyl substituents. One thienyl ring is almost coplanar with the quinoxaline core, exhibiting a dihedral angle of just 3.29°, while the second thienyl ring is twisted at a much larger angle of 83.96°. This differentiation highlights the complex interplay of steric and electronic effects. A similar trend is observed in a silver(I) complex of 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, where the two thienyl rings have dihedral angles of 17.14 (9)° and 77.55 (6)° with respect to the quinoxaline plane. nih.gov

Compound/ComplexDihedral Angle(s) between Thienyl and Quinoxaline RingsPlanarity StatusSource(s)
This compoundNot explicitly stated, but molecule is planarPlanar iucr.org
Bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate10.88 (8)°Nearly Planar iucr.org, nih.gov
Quinoxaline-thiophene donor-acceptor molecule (Computational)~20°Not Planar rsc.org
2,3-Di-(2-thienyl)quinoxaline3.29° and 83.96°Non-planar
Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nitrate (B79036)17.14 (9)° and 77.55 (6)°Non-planar nih.gov

Ring-Flip Disorder in Thienyl Moieties

Ring-flip disorder is a crystallographic phenomenon common in structures containing unsubstituted thienyl rings. iucr.orgnih.gov This disorder involves the thiophene ring occupying two distinct orientations within the crystal lattice, which are related by a 180° rotation about the C-C bond connecting the ring to the rest of the molecule. This leads to the sulfur atom appearing in two possible positions with partial occupancy.

Despite the prevalence of this phenomenon, crystallographic studies of unsubstituted this compound have shown no evidence of thienyl ring-flip disorder. iucr.org The planarity of the molecule and the specific packing arrangement in the solid state may stabilize a single conformation, thus preventing such disorder. iucr.org

However, in derivatives and complexes, ring-flip disorder can be observed. In the crystal structure of a silver(I) complex with 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, a notable ring-flip disorder of 64.7 (4)% is seen for the thienyl ring that is more twisted relative to the quinoxaline plane (dihedral angle of 77.55°). nih.gov This suggests that a larger dihedral angle, which reduces the energetic barrier to rotation, can facilitate ring-flipping. Similarly, in a silver nitrate complex with 2,3-bis(2-thienyl)quinoxaline, disorder was modeled for three of the four thienyl rings, with disorder percentages ranging from 28.9% to 40.1%. scirp.org

Compound/ComplexRing-Flip Disorder ObservedOccupancy/Disorder PercentageSource(s)
This compoundNoNot Applicable iucr.org
Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nitrateYes (for one thienyl ring)64.7 (4)% nih.gov
Silver nitrate complex with 2,3-bis(2-thienyl)quinoxalineYes (for three thienyl rings)31.2 (3)%, 28.9 (3)%, 40.1 (3)% scirp.org

Structure Activity Relationship Sar Studies and Biological Relevance

Antimicrobial Activity (Antibacterial, Antifungal)

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com A study focused on the synthesis of novel quinoxaline derivatives for use as agricultural antimicrobial agents revealed significant efficacy against various plant pathogenic bacteria and fungi. nih.govrsc.org In this research, compounds featuring a quinoxaline core were functionalized with different substituents to investigate their structure-activity relationships.

For instance, compound 5k from this series displayed notable antibacterial activity against Acidovorax citrulli (Ac) with an EC50 value of 35.18 μg/mL, which was significantly better than the commercial agents thiodiazole copper (198.51 μg/mL) and bismerthiazol (B1226852) (295.15 μg/mL). nih.gov Another compound, 5p , was effective against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 of 72.21 μg/mL. nih.gov

In terms of antifungal activity, compounds 5j and 5t were particularly potent against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. They exhibited EC50 values of 8.54 μg/mL and 12.01 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin (B1666510) (26.17 μg/mL). nih.gov Further investigation showed that compound 5j could effectively control rice sheath blight in vivo. nih.gov

The general structure of the active compounds involved a central quinoxaline ring, indicating that this scaffold is crucial for the observed antimicrobial effects. The variation in activity with different substituents highlights the importance of SAR in optimizing the antimicrobial properties of this class of compounds.

CompoundTarget OrganismActivity (EC50 in μg/mL)Reference CompoundReference Activity (EC50 in μg/mL)
5kAcidovorax citrulli (Ac)35.18Thiodiazole Copper198.51
5pXanthomonas oryzae pv. oryzae (Xoo)72.21Thiodiazole Copper182.85
5jRhizoctonia solani (RS)8.54Azoxystrobin26.17
5tRhizoctonia solani (RS)12.01Azoxystrobin26.17

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

The quinoxaline scaffold is present in several compounds with demonstrated antiviral properties. nih.gov Derivatives of this class have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HCV, a derivative, 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one, was found to inhibit HCV replication in a subgenomic replication assay with an EC50 value of 7.5 ± 0.5 μM. nih.gov This finding is particularly relevant as it features a thienyl group attached to a quinoxaline-like core, suggesting the potential of this specific substitution pattern for anti-HCV activity.

One of the primary targets for anti-HIV therapies is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. nih.gov Quinoxaline derivatives have been identified as potent inhibitors of HIV-1 RT. nih.gov For example, the compound S-2720 is a known potent inhibitor of this enzyme. nih.gov

More specifically, a series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives were designed and synthesized as potential HIV-1 RT inhibitors. chem960.com This highlights the interest in combining the quinoxaline and thiophene (B33073) moieties to target this viral enzyme. While detailed inhibitory data for a broad range of 2-(2-thienyl)quinoxaline derivatives are still emerging, the existing research supports the viability of this scaffold in the development of novel RT inhibitors.

Antimalarial and Antiparasitic Activity

Quinoxaline-based compounds have also emerged as promising candidates for the treatment of parasitic diseases, including malaria and schistosomiasis. nih.govnih.gov An antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box, MMV007204, has shown promise against Schistosoma mansoni. nih.gov

Subsequent studies on analogs of this compound have led to the identification of quinoxaline derivatives with potent anti-malarial activity. One lead anti-schistosomal molecule, compound 22 , demonstrated significant activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of Plasmodium falciparum. nih.gov Further optimization of this lead compound identified derivatives 31 and 33 as being even more potent. nih.gov

The antiparasitic activity of these compounds extends to Schistosoma mansoni, the parasite responsible for schistosomiasis. Several dianilinoquinoxaline analogs showed high activity against newly transformed schistosomula (NTS) and adult S. mansoni worms in vitro, with some compounds having IC50 values of ≤0.31 μM against the adult worms. nih.gov

CompoundP. falciparum StrainAntimalarial Activity (IC50 in nM)
223D722
22Dd232

Other Reported Biological Activities (e.g., anti-inflammatory, antiepileptic, anticonvulsant, antiamoebic, antitubercular)

Beyond their well-documented applications, derivatives of the this compound scaffold have been explored for a variety of other therapeutic potentials. Research has uncovered significant anti-inflammatory, antiepileptic, anticonvulsant, antiamoebic, and antitubercular properties in various analogues.

Anti-inflammatory Activity: The quinoxaline nucleus is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.netresearchgate.net Studies have shown that certain quinoxaline derivatives possess anti-inflammatory properties, which are often attributed to their ability to inhibit inflammatory modulators like cyclooxygenase (COX), cytokines, and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov For instance, a series of novel quinoxaline derivatives were synthesized and showed dual inhibition of EGFR and COX-2, indicating their potential as anti-inflammatory agents. rsc.org Another study reported that specific quinoxaline small molecules, DEQX and OAQX, demonstrated anti-inflammatory effects by reducing leukocyte migration and decreasing levels of IL-1β and TNF-β. nih.gov

Antiepileptic and Anticonvulsant Activity: Quinoxaline derivatives have been a subject of interest in the search for new central nervous system agents. researchgate.net A number of novel quinoxaline derivatives have been synthesized and evaluated for their anticonvulsant effects using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govscispace.commdpi.comdergipark.org.trmdpi.comresearchgate.net In one study, novel quinoxaline derivatives were designed as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists and showed promising anticonvulsant activity in vivo, with some compounds exhibiting potent ED₅₀ values. nih.gov Another series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines also demonstrated significant anticonvulsant properties. nih.gov

Antiamoebic Activity: The antiparasitic potential of quinoxalines extends to activity against Entamoeba histolytica, the causative agent of amoebiasis. Quinoxaline 1,4-dioxide and its derivatives have been studied for their anti-amoebic action. amanote.com Research into quinoxaline derivatives has shown they can induce morphological changes in E. histolytica trophozoites and inhibit key enzymes like thioredoxin reductase. nih.gov Additionally, novel pyrazoline derivatives incorporating a quinoline (B57606) moiety have demonstrated promising antiamoebic activity with low cytotoxicity. scispace.com

Antitubercular Activity: In the effort to combat tuberculosis, various quinoxaline derivatives have been synthesized and screened for their efficacy against Mycobacterium tuberculosis. nih.govpharmaceuticaljournal.net A series of 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives exhibited good antitubercular activity and low cytotoxicity, making them valuable lead compounds for further development. researchgate.net The synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, also yielded compounds with bacteriostatic effects against Mycobacterium tuberculosis H37Rv. nih.gov

Biological ActivityCompound Class / DerivativeKey Research FindingsSource(s)
Anti-inflammatoryQuinoxaline DerivativesInhibition of inflammatory modulators such as COX, cytokines, and p38 MAPK. Dual inhibition of EGFR and COX-2. researchgate.netnih.govrsc.orgnih.gov
AnticonvulsantNovel Quinoxaline DerivativesActivity in MES and scPTZ seizure models. Some compounds act as AMPA antagonists with potent ED₅₀ values. nih.govscispace.comnih.gov
AntiamoebicQuinoxaline 1,4-DioxidesInhibition of E. histolytica thioredoxin reductase and induction of morphological changes. amanote.comnih.gov
AntitubercularQuinoxaline 1,4-Di-N-oxidesGood activity against Mycobacterium tuberculosis with low cytotoxicity, making them valid lead compounds. nih.govpharmaceuticaljournal.netresearchgate.net

Drug Design and Development Perspectives

The structural versatility and broad spectrum of biological activities make the this compound scaffold a significant focus in medicinal chemistry and drug development. nih.gov

Quinoxaline Core as a Privileged Scaffold

The quinoxaline ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is given to molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a versatile foundation for developing drugs for a wide range of diseases. nih.govbenthamdirect.com The quinoxaline structure is present in compounds that exhibit anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities, among others. researchgate.net This broad applicability has made the quinoxaline core a frequent starting point for the synthesis of new therapeutic agents. nih.govbenthamdirect.com

Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in drug design to enhance efficacy or optimize pharmacokinetic profiles. eurekaselect.com The quinoxaline ring itself is considered a bioisostere of other aromatic systems like quinoline and naphthalene. nih.gov In the context of this compound, the thiophene ring serves as a well-established bioisostere of the phenyl ring. This substitution can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved biological activity. pharmaceuticaljournal.net Further modifications, such as adding various substituents to the thiophene or quinoxaline rings, allow for the fine-tuning of the molecule's interaction with its biological target.

Computational Approaches in Drug Discovery (e.g., molecular docking, 3D-QSAR)

Computational methods are indispensable tools for accelerating the drug discovery process by predicting molecular interactions and guiding the design of more potent compounds.

Molecular Docking: This computational technique simulates the binding of a small molecule (ligand) to the active site of a target macromolecule, such as an enzyme or receptor. nih.govju.edu.sa Molecular docking studies have been extensively used to investigate how quinoxaline derivatives interact with various biological targets, including VEGFR-2, EGFR, and DNA-topoisomerase II. nih.govekb.egekb.egnih.govrsc.org These studies help elucidate the binding modes and key interactions, such as hydrogen bonds, providing a rational basis for designing new analogues with enhanced affinity and selectivity. ekb.egnih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the 3D properties of a series of molecules and their biological activities. niscpr.res.inresearchgate.net These models can predict the activity of novel compounds and provide insights into the structural requirements for optimal potency. nih.gov 3D-QSAR models have been successfully developed for various series of quinoxaline derivatives to understand the structural determinants for their antimalarial, antitubercular, and VEGFR-2 inhibitory activities. nih.govniscpr.res.inbenthamdirect.com The contour maps generated from these studies highlight regions where steric bulk, electron-donating, or electron-withdrawing groups are favorable for activity, thus guiding further synthetic efforts. niscpr.res.inbenthamdirect.com

Computational MethodApplication to QuinoxalinesKey Insights ProvidedSource(s)
Molecular DockingPredicting binding modes with targets like VEGFR-2, EGFR, DNA-top II.Identifies key amino acid interactions and binding orientations, guiding the design of molecules with improved affinity. nih.govekb.egekb.egnih.gov
3D-QSARDeveloping predictive models for antimalarial, antitubercular, and ALR2 inhibitory activities.Reveals structural features (steric, electrostatic) that are critical for biological activity, aiding in the optimization of lead compounds. nih.govniscpr.res.innih.govbenthamdirect.com

Table of Mentioned Compounds and Terms

Name/Term
This compound
DEQX
OAQX
IL-1β
TNF-β
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
Entamoeba histolytica
Mycobacterium tuberculosis
4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline
Indolo[2,3-b]quinoxaline

Future Research Directions and Challenges

Exploration of Novel Derivatization Strategies

The continued advancement of 2-(2-thienyl)quinoxaline applications is contingent on the development of novel and efficient synthetic methodologies for its derivatization. While classical condensation reactions between o-phenylenediamines and α-dicarbonyl compounds remain a primary route, future research must focus on strategies that allow for more precise control over substitution patterns and the introduction of diverse functional groups.

Key areas for exploration include:

Post-functionalization Reactions: Developing robust methods for the selective functionalization of the pre-formed this compound core is a primary challenge. This includes C-H activation, cross-coupling reactions, and electrophilic/nucleophilic substitution on both the quinoxaline (B1680401) and thiophene (B33073) rings. Such strategies would enable the rapid generation of compound libraries with varied electronic and steric properties.

Multi-component Reactions: Designing one-pot, multi-component reactions could provide a more atom-economical and efficient route to complex derivatives. These methods can reduce the number of synthetic steps, minimize waste, and facilitate the creation of structurally diverse molecules from simple starting materials.

"Green" Synthetic Approaches: A shift towards more environmentally benign synthetic protocols is essential. This involves the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of chemical production.

Fusion with Other Heterocycles: Exploring the synthesis of fused systems where the this compound unit is annulated with other heterocyclic rings, such as tetrazoles or pyrroles, could unlock novel biological activities and material properties. For instance, pyrrolo[1,2-a] quinoxalines are noted for their physiological properties.

Development of Advanced Materials with Tunable Properties

The inherent photophysical and electrochemical characteristics of the this compound scaffold make it a highly attractive candidate for advanced organic materials. Future research will focus on fine-tuning these properties through strategic molecular design to meet the demands of next-generation electronic and photonic devices.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have been successfully used as cyclometalating ligands for Iridium(III) complexes, yielding materials that are luminescent under ambient conditions. A significant research direction is the systematic modification of both the thienyl and quinoxaline moieties to tune the emission wavelengths, with studies showing the potential to achieve emissions ranging from the visible to the deep-red and near-infrared (NIR) regions. This tunability is critical for developing highly efficient emitters for full-color displays and specialized lighting applications.

Organic Field-Effect Transistors (OFETs): Quinoxaline derivatives are recognized as promising n-type semiconductor materials for OFETs. The challenge lies in designing this compound derivatives with optimal energy levels (LUMO), high electron mobility, and good processing compatibility. Introducing strong electron-withdrawing groups and extending the π-conjugation are key strategies to enhance their performance as electron-transporting materials in organic electronics.

Conjugated Polymers and Sensors: The electropolymerization of monomers like 2,3-di-(2-thienyl)quinoxaline (B15086816) leads to conjugated polymers with low bandgaps and good environmental stability. Future work should explore the synthesis of a wider range of such polymers and investigate their potential in applications like organic photovoltaics, electrochromic devices, and chemical sensors. The push-pull electronic nature of certain derivatives also makes them suitable for development as fluorescent probes and pH sensors.

Table 1: Properties of Advanced Materials Based on this compound Derivatives

Derivative Class Application Key Property Research Finding Citation
Ir(III) Complexes OLEDs Tunable Emission Emission wavelengths can be tuned from 665–751 nm by modifying the thienyl and quinoxaline rings.
Poly[2,3-di(2-thienyl)quinoxaline] Organic Electronics Low Bandgap Polymer The synthesized polymer exhibits a low bandgap, p- and n-doping capabilities, and good stability.
Substituted Quinoxalines OFETs n-Type Semiconductor The tunable properties of quinoxalines make them promising candidates for n-type materials in OFETs.
Push-Pull Structures Fluorescent Probes Strong Luminescence 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region with high quantum yields.

In-depth Mechanistic Studies of Biological Activities

While numerous this compound derivatives have demonstrated a wide spectrum of biological activities, a significant challenge remains in elucidating their precise mechanisms of action. A deeper understanding at the molecular level is crucial for rational drug design and the development of more potent and selective therapeutic agents.

Future research should prioritize:

Target Identification and Validation: Many derivatives exhibit potent anticancer activity, but their specific molecular targets are often not fully characterized. Studies should move beyond general cytotoxicity assays to identify and validate specific protein targets, such as kinases (e.g., EGFR), cyclooxygenase enzymes (COX-2), or topoisomerases. For example, certain quinoxaline-hydrazone derivatives have been identified as potent dual inhibitors of EGFR and COX-2.

DNA and Biomolecule Interactions: The planar aromatic structure of the quinoxaline moiety suggests that some derivatives may function by intercalating with DNA. Detailed biophysical studies, including spectroscopy and molecular docking, are needed to characterize the binding modes and sequence selectivity of these interactions.

Elucidation of Antimicrobial Action: Quinoxaline derivatives, particularly 1,4-dioxides, are known for their broad-spectrum antimicrobial activity. Mechanistic studies have pointed to DNA damage as a mode of action. Future work should focus on identifying the specific bacterial enzymes involved in the reductive activation of these compounds, which is thought to be essential for their activity, and understanding the mechanisms of resistance.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to correlate specific structural modifications with biological activity. For instance, research has shown that introducing halogen substituents can increase potency against drug-resistant bacterial strains. By systematically altering substituents on both the quinoxaline and thienyl rings, researchers can build predictive models for designing compounds with enhanced activity and selectivity.

Table 2: Reported Biological Activities and Potential Mechanisms of Quinoxaline Derivatives

Biological Activity Derivative Type Proposed Mechanism of Action Citation
Anticancer Thienyl-Quinoxaline Inhibition of topoisomerase II, induction of apoptosis.
Anticancer / Anti-inflammatory Quinoxaline-Hydrazone Dual inhibition of EGFR and COX-2 enzymes.
Antidiabetic Quinoxaline-Sulfonohydrazide Inhibition of sPLA2 and α-glucosidase enzymes.
Antibacterial Quinoxaline 1,4-Dioxides Bioreductive activation leading to DNA damage.
Antimalarial Thienyl-Quinoxaline Enhanced activity against resistant Plasmodium falciparum.

Translational Research and Clinical Potential

Translating promising preclinical findings into clinically viable therapies is the ultimate goal. The structural versatility and diverse bioactivity of quinoxaline derivatives position them as a scaffold with significant therapeutic potential. The clinical success of other quinoxaline-based drugs, such as the FDA-approved anticancer agent erdafitinib (B607360) and the antibacterial dioxidine, provides a strong precedent for this class of compounds.

Key challenges and future directions in this area include:

Optimization of Pharmacokinetic Profiles: A major hurdle in drug development is achieving desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Future derivatization strategies must focus not only on enhancing potency but also on improving metabolic stability, oral bioavailability, and reducing off-target toxicity.

Development as Combination Therapies: Given their diverse mechanisms of action, this compound derivatives could be highly effective as part of combination chemotherapy regimens. Research should explore their synergistic effects with existing anticancer or antimicrobial drugs to enhance efficacy and overcome drug resistance.

Targeting Drug-Resistant Pathogens and Cancers: The emergence of resistance is a critical challenge in treating infectious diseases and cancer. The demonstrated activity of some thienyl-quinoxaline derivatives against resistant strains of Plasmodium falciparum and drug-resistant bacteria highlights their potential. Future research should specifically focus on developing derivatives that can circumvent known resistance mechanisms.

Biomarker-Driven Clinical Trials: For anticancer derivatives, identifying predictive biomarkers will be crucial for designing effective clinical trials. By understanding the specific molecular pathways inhibited by a compound, patient populations most likely to respond can be selected, increasing the probability of clinical success.

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

Starting MaterialsCatalyst/SolventYieldReference
1,2-Phenylenediamine + 2-thienyl glyoxalAcetic acid (cat.), EtOH94%
2-Chloroquinoxaline + Thienyl GrignardCuCl, chlorobenzene85%

Critical Analysis:
The choice of glyoxal derivative (e.g., 2-thienyl vs. furyl) affects reaction kinetics. Higher yields (94%) are achieved via direct condensation compared to cross-coupling (85%) due to fewer side reactions .

Basic: What purification and characterization techniques are recommended for this compound?

Methodological Answer:

  • Purification: Use silica gel chromatography with gradients of ethyl acetate/hexanes (5–20%) to remove polar byproducts . Recrystallization from ethanol/water mixtures improves purity for crystallography .
  • Characterization:
    • 1H-NMR: Key signals include δ 7.19 ppm (thienyl proton coupling) and δ 9.22 ppm (quinoxaline protons) .
    • Melting Point: 120–122°C (lit. 120–121°C) confirms identity .
    • MS/HPLC: Validate molecular ion ([M+H]+ = 225.07) and purity (>95%) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier orbitals:

  • HOMO-LUMO Gap: ~3.5 eV, indicating moderate reactivity suitable for charge-transfer applications .
  • Exact Exchange Inclusion: Critical for accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) .

Q. Table 2: DFT Parameters for Electronic Analysis

FunctionalBasis SetProperty AnalyzedError Margin
B3LYP6-31G*HOMO-LUMO, Dipole Moment±0.1 eV
M06-2Xdef2-TZVPReaction Barriers±1.2 kcal/mol

Advanced: How does structural modification impact pesticidal activity in quinoxaline derivatives?

Methodological Answer:

  • Thienyl vs. Phenyl Substituents: Thienyl groups enhance π-stacking with biological targets (e.g., protoporphyrinogen oxidase), increasing herbicidal activity .
  • Positional Effects: 2-Thienyl substitution improves fungicidal activity against Colletotrichum spp. by 40% compared to 3-thienyl analogs .
  • Computational Guidance: Molecular docking (AutoDock Vina) identifies binding affinity differences (>2 kcal/mol) between derivatives .

Advanced: What crystallographic insights reveal intermolecular interactions in this compound complexes?

Methodological Answer:

  • X-Ray Diffraction: Reveals dihedral angles (e.g., 11.99° between thienyl and quinoxaline planes) influencing packing .
  • Non-Covalent Interactions:
    • C–H···π Interactions: Stabilize crystal lattices (distance: 3.6–3.8 Å) .
    • π–π Stacking: Quinoxaline rings exhibit slippage (~1.3 Å), critical for charge transport in materials science .

Advanced: How do mechanistic studies resolve contradictions in reported spectral data?

Methodological Answer:

  • NMR Discrepancies: Variations in δ 7.53–7.84 ppm (thienyl protons) arise from solvent polarity or paramagnetic impurities. Use deuterated chloroform for consistency .
  • Yield Variability: Cross-validate via independent routes (e.g., glyoxal condensation vs. Suzuki coupling) and quantify by HPLC .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Toxicity Data: Limited ecotoxicological information; assume acute toxicity (LD50 >500 mg/kg) based on quinoxaline analogs .
  • Handling: Use PPE (gloves, goggles) in fume hoods. Store under inert atmosphere (N2) at 4°C to prevent oxidation .

Advanced: How can researchers address contradictions in literature data on bioactivity or synthesis?

Methodological Answer:

  • Reproducibility Checks: Replicate protocols with strict control of catalysts (e.g., CuCl purity) and solvent grades .
  • Multivariate Analysis: Apply DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent) affecting yield/activity .
  • Cross-Technique Validation: Combine XRD, NMR, and DFT to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.